molecular formula C19H17N3O3 B2656649 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile CAS No. 320424-45-1

5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile

Cat. No.: B2656649
CAS No.: 320424-45-1
M. Wt: 335.363
InChI Key: IWKLMMAKRLHNSF-UHFFFAOYSA-N
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Description

Historical Development of Dicyanobenzene Derivatives in Organic Chemistry

Dicyanobenzene derivatives have long occupied a pivotal role in organic chemistry due to their electron-deficient aromatic systems, which enable diverse applications in photophysics, materials science, and catalysis. Early work in the 1990s established 1,4-dicyanobenzene as a foundational electron-accepting photosensitizer, with studies demonstrating its utility in photoinduced electron-transfer reactions. For instance, Osoda et al. demonstrated that methylated derivatives of 1,4-dicyanobenzene significantly enhanced reaction efficiencies in photochemical processes, underscoring the importance of substituent effects on electronic properties. Subsequent advancements expanded the structural diversity of these systems, incorporating heterocyclic and polyaromatic frameworks to modulate charge-transfer characteristics. The synthesis of X-shaped push-pull chromophores, such as those based on benzene-1,2-dicarbonitrile, further highlighted their adaptability in nonlinear optics and organic electronics. These developments laid the groundwork for designing multifunctional derivatives like 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, which combines steric bulk and electron-withdrawing groups to optimize performance in advanced materials.

Significance of Dicarbonitrile Architecture in Contemporary Research

The dicarbonitrile motif is prized for its strong electron-withdrawing capability, which stabilizes charge-separated states and facilitates intramolecular charge transfer. This architecture is central to applications ranging from organic light-emitting diodes (OLEDs) to molecular self-assembly. For example, dipyridophenazine-dicarbonitrile derivatives exhibit near-infrared delayed fluorescence with high quantum yields, enabling their use in high-performance OLEDs. Similarly, terphenyl-dicarbonitrile compounds form hydrogen-bonded nanostructures on metal surfaces, a behavior critical for nanofabrication. In the case of 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, the juxtaposition of two cyano groups at the 1,3-positions creates a polarized π-system, while the tert-butyl and nitrobenzyloxy substituents introduce steric hindrance and additional electron withdrawal. This combination enhances thermal stability and modulates frontier molecular orbital energies, making the compound a candidate for charge-transport materials.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing dicarbonitrile-based systems for optoelectronic and catalytic applications. For instance, pyrazine-2,3-dicarbonitriles have been engineered for second-harmonic generation (SHG) due to their planarized π-linkers and strong dipole moments. However, the specific effects of bulky alkyl and nitroaryl substituents, as seen in 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, remain underexplored. While self-assembly behaviors of dicarbonitriles on copper surfaces have been documented, the influence of tert-butyl groups on surface adsorption kinetics or crystallinity is unclear. Additionally, the compound’s potential in delayed fluorescence systems—a domain dominated by pyridophenazine derivatives—has yet to be investigated. These gaps highlight opportunities to correlate structural modifications with photophysical and supramolecular properties.

Theoretical Relevance in Advanced Materials Development

Theoretical models predict that the tert-butyl group in 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile enhances solubility in nonpolar matrices while minimizing aggregation-induced quenching, a common issue in OLED emitters. Concurrently, the nitro group’s electron-withdrawing nature lowers the LUMO energy, potentially improving electron injection in organic semiconductors. Density functional theory (DFT) calculations on analogous systems suggest that such substitutions reduce reorganization energies, thereby enhancing charge-carrier mobility. Furthermore, the compound’s planar isophthalonitrile core may promote π-π stacking in solid-state assemblies, a feature critical for conductive materials. These attributes position it as a promising building block for tailored materials, though experimental validation remains essential.

Properties

IUPAC Name

5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-19(2,3)16-8-14(10-20)18(15(9-16)11-21)25-12-13-4-6-17(7-5-13)22(23)24/h4-9H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKLMMAKRLHNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. For example, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,3-dicarbonitrile derivatives exhibit diverse functionalities based on substituent variations. Below is a detailed comparison of 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Benzene-1,3-dicarbonitrile Derivatives

Compound Name Key Substituents Synthesis Method Applications/Findings Reference
5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile 5-tert-butyl, 2-(4-nitrophenylmethoxy) Not explicitly described Hypothesized applications in drug design or materials due to nitro and tert-butyl groups. N/A
5-[(5-Fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile 5-(fluoroindazole-oxy) Drug candidate synthesis Identified as a COVID-19 drug candidate via computational screening; clinical potential.
5-{[3,5-Diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile (274) 5-(pyrazole-oxy) Enzyme inhibition studies Co-crystalized inhibitor with AutoDock Vina score for enzyme targeting.
2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives (S-Ph series) 2-amino, 4,6-diphenyl with varied aryl groups Fluorescent probe synthesis Effective as fluorescent sensors for monitoring polymerization processes (FPT).
4-Amino-6-(1H-benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitrile derivatives (4a-j) 4-amino, 6-(benzimidazole-thio) ZnONP-catalyzed synthesis Antimicrobial, anticancer, and anti-diabetic activities; eco-friendly synthesis.
5’-Amino-2,4,4”-trihydroxy-3”-methoxy-1,1’:3’,1”-terphenyl-4’,6’-dicarbonitrile (5f) Terphenyl core with hydroxyl/methoxy groups Chalcone conversion Structural complexity with potential bioactive properties; characterized via NMR/MS.

Key Comparative Insights

Structural Diversity and Electronic Effects The tert-butyl and 4-nitrophenylmethoxy groups in the target compound introduce steric bulk and electron-withdrawing effects, contrasting with amino or benzimidazole-thio substituents in analogs (e.g., ). These differences impact solubility, reactivity, and binding interactions.

Biological and Industrial Applications Fluorescent Sensing: Amino-substituted derivatives (e.g., S-Ph series) excel in polarity/viscosity sensing during polymerization, whereas the nitro group in the target compound may limit fluorescence but enhance stability . Drug Potential: The fluoroindazole-oxy analog () and benzimidazole-thio derivatives () show antiviral and antimicrobial activities, respectively. The target compound’s nitro group could confer antibacterial or enzyme-inhibitory properties.

Computational and Experimental Data

  • Docking Studies : Benzimidazole-thio derivatives exhibit strong binding to proteins (e.g., antimicrobial targets; ), while tert-butyl and nitro groups may enhance hydrophobic or electrostatic interactions in drug design.
  • Fluorescence Quantum Yields : S-Ph sensors demonstrate high quantum efficiency (~0.8) in polar environments , a metric yet unexplored for the target compound.

Biological Activity

5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group and a nitrophenyl moiety, contributing to its chemical reactivity and biological activity. The structural formula can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Properties

Recent studies have indicated that derivatives of nitrophenyl compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile may also possess similar properties. In vitro tests demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
A study on the effects of the compound on A-431 (human epidermoid carcinoma) cells showed an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control treatments. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c.

The biological activity of 5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
  • Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with the compound results in G2/M phase arrest in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzene ring or variations in the dicarbonitrile moiety can significantly impact its efficacy.

Table: Structure-Activity Relationship Insights

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased anticancer potency
Variation in alkyl chain lengthAltered solubility and bioavailability
Substitution at ortho/para positionsEnhanced selectivity for target cells

Q & A

Q. What are the key challenges in synthesizing 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound involves steric hindrance from the tert-butyl group and potential side reactions due to the electron-withdrawing nitro and cyano groups. Optimization strategies include:

  • Catalytic conditions : Use of anhydrous potassium carbonate in acetonitrile under reflux to facilitate nucleophilic substitution (e.g., methoxy group introduction) .
  • Purification : Column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .
  • Yield improvement : Controlled stoichiometry of the nitro-phenyl precursor (e.g., 1.2 equivalents) to ensure complete substitution .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological approaches include:

  • Spectroscopic techniques :
    • FT-IR : Confirm functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, nitro group asymmetric stretching at ~1520 cm⁻¹) .
    • NMR : Verify substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm in 1^1H NMR; aromatic protons split due to nitro/cyano groups) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Light sensitivity : Store in amber vials to prevent nitro group degradation .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; avoid prolonged heating during synthesis .
  • Moisture sensitivity : Anhydrous storage (desiccator with silica gel) due to potential hydrolysis of nitrile groups .

Advanced Research Questions

Q. How do the electronic properties of the nitro and cyano substituents influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, while the cyano groups enhance electrophilicity at the benzene core. Computational studies (e.g., DFT) reveal:

  • Charge distribution : Localized negative charge on nitro oxygen atoms, making the adjacent methoxy carbon susceptible to nucleophilic attack .
  • Reactivity in Suzuki-Miyaura coupling : Steric hindrance from the tert-butyl group limits accessibility for palladium catalysts; use of bulky ligands (e.g., SPhos) improves yields .

Q. What mechanistic insights explain contradictions in reported catalytic activity of derivatives in biochemical assays?

Contradictions arise from variations in substituent positioning and steric effects. For example:

  • Molecular docking studies : Derivatives with para-substituted nitro groups show higher binding affinity to enzymes (e.g., cyclooxygenase-2) due to optimized π-π stacking .
  • Steric effects : The tert-butyl group reduces binding in narrow active sites, as shown in comparative molecular dynamics (MD) simulations .

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

  • TD-DFT calculations : Predict absorption maxima (e.g., λmax ~350 nm for nitro → cyano charge-transfer transitions) .
  • Solvatochromism studies : Polar solvents redshift emission due to stabilization of excited-state dipoles .
  • Substituent tuning : Replacing the nitro group with electron-donating groups (e.g., methoxy) alters HOMO-LUMO gaps, as validated by Gaussian09 calculations .

Q. What experimental approaches resolve discrepancies in environmental fate studies (e.g., biodegradation vs. persistence)?

  • Isotope labeling : Use 14^{14}C-labeled compound to track biodegradation pathways in soil/water systems .
  • LC-MS/MS : Detect transformation products (e.g., hydroxylated intermediates) with fragmentation patterns matching synthetic standards .
  • Microcosm studies : Compare degradation rates under aerobic vs. anaerobic conditions to assess persistence .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueObserved SignalReference Compound ComparisonEvidence ID
FT-IRC≡N stretch: 2225 cm⁻¹Benzoxazole derivatives: 2220 cm⁻¹
1^1H NMRtert-butyl: 1.29 ppm (s, 9H)tert-Butylbenzene: 1.32 ppm (s, 9H)
13^{13}C NMRNitro-phenyl C-O: 153.2 ppm4-Nitrophenol: 152.8 ppm

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterValue (DFT/B3LYP/6-311++G**)ApplicationEvidence ID
HOMO-LUMO gap4.2 eVCharge-transfer activity prediction
Fukui index (f⁻)0.12 (nitro group)Electrophilic attack sites

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